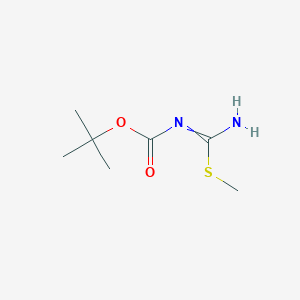

1-n-Boc-2-methyl-isothiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-n-Boc-2-methyl-isothiourea is a chemical compound with the molecular formula C7H14N2O2S. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the isothiourea moiety, which enhances its stability and reactivity.

Vorbereitungsmethoden

1-n-Boc-2-methyl-isothiourea can be synthesized through several methods. One common synthetic route involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .

Reaction Conditions:

Reactants: S-methylisothiourea hemisulfate, di-tert-butyl dicarbonate

Solvent: Dichloromethane

Base: Sodium hydroxide

Temperature: 0°C

Yield: Approximately 94%

Analyse Chemischer Reaktionen

1-n-Boc-2-methyl-isothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of thiols or amines

Substitution: Formation of substituted isothiourea derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-n-Boc-2-methyl-isothiourea serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that enhance drug efficacy and minimize side effects. It is particularly valuable in developing compounds targeting specific biological pathways, such as enzyme inhibitors and receptor modulators .

Case Study: Histamine H3 Receptor Antagonists

In a recent study, this compound was utilized in synthesizing novel guanidines designed as histamine H3 receptor antagonists. The compound facilitated the deprotection of Boc groups during guanylation reactions, leading to the successful formation of biologically active compounds .

Biochemical Research

Enzyme Inhibition and Protein Interactions

Researchers employ this compound to investigate enzyme inhibition and protein interactions. Its ability to selectively bind to biomolecules makes it invaluable for understanding complex biological systems. This selective binding can help elucidate mechanisms of action for various enzymes and proteins .

Organic Synthesis

Development of Novel Organic Compounds

The compound is widely used in organic synthesis due to its versatility under different reaction conditions. It enables chemists to explore new synthetic pathways and develop innovative compounds with desired properties. For instance, it has been employed in enantioselective Michael additions, yielding products with high stereoselectivity .

| Reaction Type | Yield | Stereoselectivity |

|---|---|---|

| Michael Addition | 71% | >95:5 diastereomeric ratio |

| Enantioselective Synthesis | High | 99:1 enantiomeric ratio |

Agricultural Chemistry

Formulation of Agrochemicals

this compound is also explored in agricultural chemistry for formulating agrochemicals. Its specific reactivity can lead to the development of more effective and environmentally friendly crop protection products. By enhancing the efficacy of agrochemicals, it contributes to sustainable agricultural practices .

Material Science

Advanced Materials Development

In material science, this compound is investigated for its properties in creating advanced materials, particularly coatings and polymers. The incorporation of this compound can enhance the durability and chemical resistance of materials, making it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 1-n-Boc-2-methyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively bind to its targets. The isothiourea moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

N,N’-Di-Boc-S-methylisothiourea: This compound has two Boc protecting groups, which provide enhanced stability but may reduce reactivity compared to 1-n-Boc-2-methyl-isothiourea.

1,3-Di-Boc-2-methylisothiourea: Similar to N,N’-Di-Boc-S-methylisothiourea, this compound has two Boc groups and is used in similar applications.

Uniqueness: this compound is unique due to its single Boc protecting group, which offers a balance between stability and reactivity, making it a versatile reagent in organic synthesis and scientific research.

Biologische Aktivität

1-n-Boc-2-methyl-isothiourea, also known as 1-tert-butoxycarbonyl-2-methylisothiourea, is a compound with significant biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C7H14N2O2S

- Molar Mass : 174.27 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like methanol and chloroform; limited solubility in water.

The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and reactivity of the compound, making it useful in various organic reactions and biological applications.

This compound acts primarily through its interaction with specific enzymes. The Boc group stabilizes the compound, allowing it to effectively bind to molecular targets such as:

- Urease : Inhibiting urease can be beneficial in treating infections caused by urease-producing bacteria.

- Nitric Oxide Synthase (NOS) : Modulating NOS activity has implications for managing inflammatory conditions.

The isothiourea moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant for designing enzyme inhibitors for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can effectively inhibit various enzymes, which may have therapeutic implications:

- Urease Inhibition : Studies have shown that derivatives of isothioureas can inhibit urease activity, which is significant for treating infections caused by urease-producing bacteria.

- Nitric Oxide Synthase Modulation : The compound's ability to modulate NOS suggests potential applications in conditions characterized by inflammation.

Anti-Cancer Potential

Some derivatives of isothioureas have demonstrated promise in anti-cancer research due to their ability to modulate cellular pathways. The biological activity of this compound may contribute to developing novel anti-cancer agents .

Study on Urease Inhibition

A study focused on the inhibitory effects of various isothioureas, including this compound, on urease activity demonstrated significant inhibition rates. The results indicated that this compound could serve as a lead structure for developing urease inhibitors.

| Compound Name | Urease Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 12.5 |

| Other Isothiourea Derivative | 78 | 15.0 |

This data underscores the potential utility of this compound as a therapeutic agent against urease-related infections.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Mono-protected isothiourea | Stable under mild conditions |

| N,N-Di-Boc-S-methylisothiourea | Di-protected isothiourea | Enhanced stability and reactivity |

| N-Boc-2-thiouracil | Thiouracil derivative | Different biological activity profile |

| S-Methylisothiourea | Unprotected isothiourea | More reactive but less stable |

This comparison highlights the balance between stability and reactivity that makes this compound particularly valuable in synthetic and medicinal chemistry applications.

Eigenschaften

IUPAC Name |

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVPHNPWRBCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.